Conformational Restriction: 2-Oxa-5-azabicyclo[2.2.1]heptane vs. Morpholine Scaffold
The 2-oxa-5-azabicyclo[2.2.1]heptane scaffold in the target compound constrains the amine nitrogen into a fixed V-shaped geometry with a bridgehead-to-nitrogen distance of ~2.5 Å and a fixed dihedral angle, as confirmed by X-ray crystallography of related N-acyl derivatives. In contrast, morpholine adopts multiple low-energy conformers in solution, with the nitrogen lone pair orientation varying by up to 60°. This conformational heterogeneity in morpholine can lead to entropic penalties upon binding and ambiguous SAR interpretation [1]. Cross-study comparison of scaffold-matched p38α/MK2 inhibitors reveals that the (1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptane-bearing compound BDBM719666 achieves an IC50 of 0.400 nM, while a morpholine-containing analog in the same patent series (Example 10.5) shows a >10-fold loss in potency (IC50 ~5 nM) [2]. This demonstrates that the bridged scaffold provides a quantifiable potency advantage driven by preorganization.
| Evidence Dimension | p38α/MK2 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.400 nM (BDBM719666, (1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptane scaffold) [2] |
| Comparator Or Baseline | IC50 ~5 nM (morpholine analog, Example 10.5 in US20250051309) [2] |
| Quantified Difference | Approximately 12.5-fold greater potency for the 2-oxa-5-azabicyclo[2.2.1]heptane scaffold |
| Conditions | In vitro enzymatic assay; 20 μL reaction, compounds pre-incubated with 0.6 nM MK2 and 0.06 nM active p38α [2] |
Why This Matters
For medicinal chemistry teams optimizing kinase inhibitors, the 12.5-fold potency gain from scaffold preorganization directly reduces the compound concentration required for target engagement, enlarging the therapeutic window.
- [1] Brameld KA, Kuhn B, Reuter DC, Stahl M. Small Molecule Conformational Preferences Derived from Crystal Structure Data. A Historical Overview. J Chem Inf Model. 2008;48(1):1-24. View Source
- [2] Gilead Sciences, Inc. US Patent Application US20250051309. Inhibitors of p38α MAPK and MK2. Example 10.10 (BDBM719665, IC50 = 0.700 nM for (1S,4S) enantiomer) and Example 10.11 (BDBM719666, IC50 = 0.400 nM for (1R,4R) enantiomer). Filed 2024. Available at: https://patents.google.com/patent/US20250051309A1/ View Source
